molecular formula C18H17N3O3 B7688020 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7688020
M. Wt: 323.3 g/mol
InChI Key: XOSTUZQOARKYMW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as EOMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EOMPB is a benzamide derivative that has been synthesized through a multi-step synthetic process. This compound has shown promising results in various studies, making it an interesting molecule to explore.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is that 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide may inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Another proposed mechanism of action is that 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In vivo studies have also shown that 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is that it has shown promising results in various studies, making it an interesting molecule to explore. Additionally, 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been synthesized through a multi-step synthetic process, which allows for the production of large quantities of the compound. One limitation of using 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for the study of 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effectiveness against different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its effectiveness in animal models of inflammation and exploring its mechanism of action in more detail. Additionally, future studies could explore the potential of 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide as a therapeutic agent for other diseases, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step synthetic process that has been reported in several scientific publications. The synthesis starts with the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 2-chloroethanol in the presence of a base to yield 2-(2-hydroxyethoxy)-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to yield 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.

Scientific Research Applications

2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its use as a potential anticancer agent. Studies have shown that 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 2-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can reduce inflammation by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

2-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-23-16-7-5-4-6-15(16)17(22)20-14-10-8-13(9-11-14)18-19-12(2)21-24-18/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSTUZQOARKYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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